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Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing

mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while

sparing wild-type (WT) EGFR.[1][2] This selectivity profile is crucial for its clinical efficacy and

favorable safety profile, as it minimizes the dose-limiting toxicities associated with the inhibition

of wild-type EGFR.[3] This technical guide provides a comprehensive overview of the kinase

selectivity profile of Osimertinib, including detailed quantitative data, experimental protocols for

key assays, and visualizations of relevant biological pathways and workflows.

Kinase Selectivity Profile of Osimertinib
The kinase selectivity of Osimertinib has been extensively characterized through various

biochemical and cellular assays. The following tables summarize the quantitative data on its

inhibitory activity against different EGFR variants and a broader panel of kinases.

Table 1: Inhibitory Potency of Osimertinib Against EGFR
Variants
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EGFR Variant Assay Type Parameter Value (nM) Reference(s)

Exon 19 deletion
Cellular

Phosphorylation
IC50 12.92 [4]

L858R
Recombinant

Enzyme
Apparent IC50 12 [5]

L858R/T790M
Recombinant

Enzyme
Apparent IC50 1 [5]

L858R/T790M
Cellular

Phosphorylation
IC50 11.44 [4]

Wild-Type EGFR
Cellular

Phosphorylation
IC50 493.8 [4]

Table 2: Broader Kinome Selectivity of Osimertinib
A kinome-wide scan of Osimertinib at a concentration of 1 µM against a panel of approximately

280 kinases demonstrated minimal off-target activity. Only a limited number of other kinases

showed greater than 60% inhibition.[5]

Kinase Percent Inhibition at 1 µM

ErbB2 >60%

ErbB4 >60%

ACK1 >60%

ALK >60%

BLK >60%

BRK >60%

MLK1 >60%

MNK2 >60%

(Data synthesized from narrative descriptions in

cited literature)[5]
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Experimental Protocols
The following are detailed methodologies for key experiments used to determine the kinase

selectivity profile of Osimertinib.

Biochemical Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by

a specific kinase.

Materials:

Recombinant EGFR kinase (wild-type or mutant)

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM

DTT)[6]

Peptide or protein substrate

[γ-³³P]ATP

Osimertinib (or other test compounds) dissolved in DMSO

384-well plates

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of Osimertinib in DMSO.

In a 384-well plate, add the test compound or DMSO (vehicle control).[7]

Add the recombinant EGFR kinase to each well.[7]

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-t790m-kinase-assay.pdf
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

Measure the amount of incorporated ³³P in the substrate using a scintillation counter.

Calculate the percent inhibition for each concentration of Osimertinib relative to the DMSO

control.

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

Materials:

Cancer cell lines expressing the desired EGFR variant (e.g., PC-9 for EGFR exon 19

deletion, H1975 for L858R/T790M)

Cell culture medium and supplements

Osimertinib (or other test compounds) dissolved in DMSO

Lysis buffer (e.g., containing protease and phosphatase inhibitors)

Antibodies: anti-phospho-EGFR and anti-total-EGFR

ELISA plates or Western blotting equipment

Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent

substrate)

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.
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Treat the cells with serial dilutions of Osimertinib or DMSO for a specified time (e.g., 2

hours).

Lyse the cells to release cellular proteins.

For ELISA-based detection:

Coat ELISA plates with a capture antibody for total EGFR.

Add cell lysates to the wells and incubate.

Wash the wells and add a detection antibody for phospho-EGFR.

Add a secondary antibody conjugated to a reporter enzyme and a substrate to generate a

signal.

Measure the signal using a plate reader.

For Western blot-based detection:

Separate proteins from the cell lysates by SDS-PAGE.

Transfer the proteins to a membrane.

Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies.

Detect the proteins using a chemiluminescent substrate and an imaging system.

Normalize the phospho-EGFR signal to the total EGFR signal.

Calculate the percent inhibition of EGFR phosphorylation for each concentration of

Osimertinib.

Determine the IC50 value from the dose-response curve.

Visualizations
EGFR Signaling Pathway
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The following diagram illustrates the major signaling pathways downstream of EGFR activation,

which are inhibited by Osimertinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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